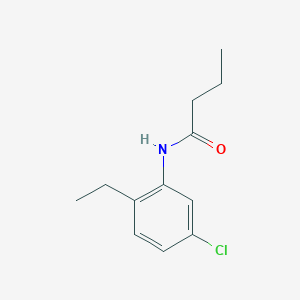

N-(5-chloro-2-ethylphenyl)butanamide

Beschreibung

N-(5-chloro-2-ethylphenyl)butanamide is an organic compound characterized by a butanamide backbone substituted with a 5-chloro-2-ethylphenyl group. Its molecular formula is C₁₃H₁₇ClNO, with a molecular weight of 237.73 g/mol.

Eigenschaften

Molekularformel |

C12H16ClNO |

|---|---|

Molekulargewicht |

225.71 g/mol |

IUPAC-Name |

N-(5-chloro-2-ethylphenyl)butanamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-5-12(15)14-11-8-10(13)7-6-9(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

VSHHDNCXBHVINE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-ethylphenyl)butanamide typically involves the reaction of 5-chloro-2-ethylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods

Industrial production of N-(5-chloro-2-ethylphenyl)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-ethylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of 5-chloro-2-ethylbenzoic acid.

Reduction: Formation of N-(5-chloro-2-ethylphenyl)butylamine.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-ethylphenyl)butanamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-ethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide (CAS 40946-52-9)

- Molecular Formula: C₁₃H₁₅ClF₃NO

- Key Features : Replaces the ethyl group with a trifluoromethyl (-CF₃) substituent at the 5-position.

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-97-9)

- Molecular Formula : C₁₀H₉ClN₂O

- Key Features: Shorter acetamide backbone with a cyano (-CN) group instead of the butanamide chain.

- Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates .

Backbone and Functional Group Modifications

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 1020056-51-2)

- Molecular Formula : C₁₆H₁₄Cl₃FN₂O₂

- Key Features: Incorporates a phenoxy group and fluorine substituent.

- Impact: The amino (-NH₂) and fluorine groups introduce hydrogen-bonding capacity, which may enhance target affinity in therapeutic contexts (e.g., enzyme inhibition). The dichlorophenoxy moiety could confer herbicidal activity, as seen in related agrochemicals .

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Key Features : A complex derivative with pyridinyl and pyrimidinyl groups, patented as a human CTPS1 inhibitor for proliferative diseases.

- Impact: The addition of heterocyclic rings expands binding interactions, highlighting the versatility of butanamide scaffolds in drug design.

Table 1: Comparative Analysis of Selected Compounds

Research Findings and Implications

- Sulfonamide Analogs : Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibit anti-malarial and anti-convulsant activities, suggesting that chloro-substituted aromatic amides/sulfonamides are pharmacologically versatile. The methoxy group in these analogs may enhance metabolic stability compared to ethyl substituents .

- Agrochemical Potential: The phenoxy group in N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide aligns with herbicidal motifs, indicating that chloro/ethyl-substituted butanamides could be optimized for crop protection .

- Drug Design : The CTPS1 inhibitor patent underscores the importance of heterocyclic additions to butanamides for targeting proliferative diseases. Structural simplification (e.g., removing pyrimidine rings) might retain activity while improving synthetic accessibility .

Notes and Limitations

- Direct data on N-(5-chloro-2-ethylphenyl)butanamide are absent in the evidence; comparisons rely on structural analogs.

- Further studies are needed to validate solubility, toxicity, and mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.